molecular formula C25H29NO4 B13534957 (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid CAS No. 1344158-29-7

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid

Cat. No.: B13534957
CAS No.: 1344158-29-7
M. Wt: 407.5 g/mol
InChI Key: BGXLRBZOMPPGMJ-ZHRRBRCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-(2,2-dimethylpropyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: is a complex organic compound with a unique structure that includes a pyrrolidine ring, a fluorenylmethoxycarbonyl group, and a dimethylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-(2,2-dimethylpropyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the fluorenylmethoxycarbonyl group, and the attachment of the dimethylpropyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to improve efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the dimethylpropyl side chain, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the fluorenylmethoxycarbonyl group or other functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce new functional groups or modify existing ones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, the compound may be used as a probe or ligand to study enzyme interactions, protein binding, and cellular processes.

Medicine: Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(2,2-dimethylpropyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group may play a role in binding to these targets, while the pyrrolidine ring and dimethylpropyl side chain contribute to the compound’s overall stability and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signaling pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (2S,3S)-3-(2,2-dimethylpropyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1344158-29-7

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

(2S,3S)-3-(2,2-dimethylpropyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H29NO4/c1-25(2,3)14-16-12-13-26(22(16)23(27)28)24(29)30-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,28)/t16-,22+/m1/s1

InChI Key

BGXLRBZOMPPGMJ-ZHRRBRCNSA-N

Isomeric SMILES

CC(C)(C)C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)CC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.